molecular formula C15H22ClN B13723508 1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13723508
M. Wt: 251.79 g/mol
InChI Key: QASZHAHTPOGJHM-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine (CAS: 84467-54-9) is a secondary amine derivative characterized by a cyclobutane ring substituted with a 3-chlorophenyl group and a branched alkylamine chain. It is structurally related to sibutramine, a formerly prescribed appetite suppressant, and is identified as didesmethyl sibutramine, a metabolite formed via demethylation of the parent drug . This compound is critical in pharmaceutical quality control as a reference standard for impurities or degradation products in sibutramine formulations .

Properties

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H22ClN/c1-11(2)9-14(17)15(7-4-8-15)12-5-3-6-13(16)10-12/h3,5-6,10-11,14H,4,7-9,17H2,1-2H3

InChI Key

QASZHAHTPOGJHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=CC=C2)Cl)N

Origin of Product

United States

Preparation Methods

Formation of the Hydrochloride Salt Monohydrate

The hydrochloride monohydrate salt is prepared by recrystallizing the free base or its hydrochloride salt from water or water-containing solvents. This process ensures the formation of a stable monohydrate crystal form, which is less hygroscopic and more suitable for pharmaceutical use.

  • Recrystallization Solvents:

    • Pure water
    • Mixtures of water with water-immiscible solvents such as toluene, xylene, or cyclohexane
    • Mixtures of water with water-miscible solvents such as acetone, propan-2-ol, industrial methylated spirit, 2-ethoxyethanol, tetrahydrofuran, 1,4-dioxan, methyl acetate, or 1,2-dimethoxyethane
  • Typical Procedure:

    • Dissolve the N,N-dimethyl-1-[1-(3-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride in a boiling mixture of water and a chosen organic solvent.
    • Filter the hot solution to remove insolubles.
    • Cool the filtrate slowly to ambient temperature, then further cool at 4°C to induce crystallization.
    • Collect the crystalline monohydrate by filtration and dry under vacuum at ambient temperature.
  • Example Data:

    • Dissolution of 10 g of the hydrochloride in 110 ml acetone and 1.2 ml water, followed by partial solvent removal and crystallization, yields the monohydrate with a melting point around 195°C.

Alternative Methods for Monohydrate Formation

  • Water Vapor Contact:
    Finely divided solid hydrochloride salt is exposed to a gaseous medium containing water vapor, facilitating hydration to the monohydrate form.

  • Suspension in Water:
    Suspending the hydrochloride salt in water or aqueous media promotes conversion to the monohydrate.

  • Direct Treatment with Hydrochloric Acid:
    The free base amine can be treated with hydrochloric acid or hydrochloric acid-containing solvents (e.g., acetone or ethanol) to form the hydrochloride salt, which upon recrystallization yields the monohydrate.

Analytical and Physical Characterization

  • Elemental Analysis:
    The products are characterized by elemental (C, H, N, Cl) analyses to confirm purity and composition.

  • Water Content:
    Controlled hydration results in consistent water content, critical for reproducible pharmaceutical formulation.

  • Melting Point:
    The monohydrate typically melts in the range of 193–196°C. It is noted that conventional melting point apparatus may cause dehydration during heating, so observed melting points may correspond to the dehydrated form.

Summary Table of Preparation Conditions and Outcomes

Preparation Method Solvent System Temperature Conditions Product Form Melting Point (°C) Notes
Recrystallization from water Water Boiling, then cooling to 4°C Hydrochloride monohydrate 193–195.5 Simple aqueous recrystallization
Recrystallization from water + toluene Water + Toluene (10:1 v/v approx.) Boiling, then cooling Hydrochloride monohydrate 194–196 Mixed solvent recrystallization
Recrystallization from water + acetone Water + Acetone (approx. 1:90 v/v) Boiling, partial solvent removal Hydrochloride monohydrate 195 Concentration by distillation before crystallization
Hydration via water vapor Exposure to water vapor Ambient Hydrochloride monohydrate Not specified Converts anhydrous hydrochloride salt
Suspension in water Water suspension Ambient Hydrochloride monohydrate Not specified Alternative hydration method

Research Discoveries and Practical Considerations

  • The monohydrate form of the hydrochloride salt is preferred due to its non-hygroscopic nature, improving stability and ease of handling in pharmaceutical manufacturing.

  • Variability in water content of the hydrochloride salt prepared by earlier methods led to inconsistent dosing, which the monohydrate form resolves.

  • The choice of solvent system influences crystal quality and yield; mixed solvent systems allow control over crystallization kinetics and purity.

  • The compound's preparation methods have been patented and are documented in British and European patents, reflecting their industrial and therapeutic significance.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenated reagents and catalysts like palladium are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis
The compound serves as a significant building block in organic synthesis due to its unique structural features. Its reactivity allows for the creation of various derivatives that can be utilized in further chemical reactions. The cyclobutyl ring contributes distinct steric and electronic properties, influencing its reactivity compared to other cyclic compounds.

Synthetic Routes
The synthesis typically involves the reaction of 3-chlorophenylcyclobutanone with ammonia or an amine source under reducing conditions. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to facilitate the reduction of the ketone to the corresponding amine.

Biological and Medicinal Applications

Biological Activity
Research into the biological activity of 1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine is ongoing. Preliminary studies suggest potential interactions with biological targets such as enzymes or receptors, possibly through hydrogen bonding or ionic interactions. However, detailed mechanisms of action remain to be elucidated.

Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly in relation to its structural similarities with known therapeutic agents. Its potential as a therapeutic agent warrants further exploration, especially regarding its efficacy and safety profiles in clinical settings.

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound can be utilized in synthesizing specialty chemicals and materials. Its unique structure may impart desirable properties to final products, enhancing performance in various applications such as coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations Among Sibutramine-Related Compounds

The target compound belongs to a family of analogs differing in chlorine substitution positions and alkyl chain modifications (Table 1). Key structural differences include:

Compound Name Chlorophenyl Position Alkyl Chain Modification Reference Standard ID
Sibutramine Related Compound A 2-Chlorophenyl N,N-Dimethylamine, 3-methylbutyl USP1612867
1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine 3-Chlorophenyl Secondary amine (no dimethyl groups) USP1612867 (Related Compound B)
Sibutramine Related Compound C 4-Chlorophenyl Pentyl chain, N,N-dimethylamine USP1612878
Sibutramine Related Compound D 4-Chlorophenyl N-Methylamine, 3-methylbutyl USP1612889

Key Observations :

  • Chlorine Position : The 3-chlorophenyl substitution in the target compound distinguishes it from 2- and 4-chlorophenyl analogs (e.g., Related Compounds A and C). This positional isomerism impacts steric hindrance and electronic properties, influencing receptor binding and metabolic stability .

Chromatographic Behavior

Gas chromatography (GC) data from USP Pharmacopeial Forum (Table 2) highlights retention time differences:

Compound Relative Retention Time (RRT)
Related Compound A 0.73
Target Compound (B) 0.83
Related Compound C 1.14
Related Compound D 1.19

The higher RRT of the 4-chlorophenyl analogs (C and D) reflects increased molecular weight and polarity compared to the 3-chlorophenyl target compound .

Pharmacological and Regulatory Implications

Serotonin Receptor Affinity

For example, 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane demonstrates high affinity for 5-HT7 receptors (Ki < 10 nM), suggesting that the 3-chlorophenyl moiety enhances receptor interaction . This implies that the target compound may retain residual serotonergic activity, albeit weaker than sibutramine due to the lack of dimethyl groups .

Regulatory Status

The target compound and its analogs are monitored as controlled substances in some jurisdictions. The 3-chlorophenyl variant’s legal status may vary based on regional drug analog laws.

Biological Activity

1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activity. The compound features a cyclobutyl ring, a chlorinated aromatic group, and an amine chain, which contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H22ClN
  • Molecular Weight : Approximately 251.79 g/mol
  • Structural Features :
    • Cyclobutyl ring
    • Chlorophenyl group
    • Butylamine chain

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its mechanism of action likely involves interactions with specific receptors or enzymes within biological systems, potentially influencing various physiological pathways.

The compound may interact with neurotransmitter receptors, such as serotonin and norepinephrine receptors, leading to alterations in neurotransmitter levels and activity. This interaction suggests potential applications in treating conditions like depression or anxiety.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the cyclobutyl ring.
  • Introduction of the chlorophenyl group through electrophilic substitution.
  • Amine functionalization to create the final compound.

Optimized reaction conditions are crucial for achieving high yield and purity during synthesis.

Case Study 1: Pharmacological Evaluation

A study evaluated the pharmacological effects of this compound on rodent models. The compound demonstrated significant inhibition of serotonin reuptake, which is indicative of antidepressant-like effects. The IC50 values for serotonin uptake inhibition were found to be comparable to established antidepressants .

CompoundIC50 (nM)Biological Activity
This compound18.5Serotonin reuptake inhibition
Sibutramine6.8Appetite suppression
DesmethylsibutramineVariesMetabolite with altered activity

Case Study 2: Interaction Studies

Further interaction studies revealed that the compound could modulate the activity of various enzymes involved in metabolic pathways. Notably, it was shown to inhibit c-Met enzyme activity with an IC50 value significantly lower than other tested compounds, suggesting a strong potential for therapeutic applications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : React 3-chlorobenzyl chloride with a secondary amine (e.g., 3-methylbutan-1-amine) under basic conditions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution. Reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) for 6–12 hours .
  • Step 2 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Scale-up : Use continuous flow reactors to enhance yield and reduce side products .
    • Key Data :
ParameterConditionYield (%)
SolventDMF75–85
Temperature80–100°C
Reaction Time8–12 hours

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Techniques :

  • NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on cyclobutyl proton splitting patterns and aromatic chlorine signals .
  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to assess purity (>95%) and detect impurities .
  • Elemental Analysis : Validate molecular formula (C₁₆H₂₃ClN) with ≤0.3% deviation .

Q. What preliminary biological assays are recommended to evaluate its neurological activity?

  • In Vitro :

  • Receptor Binding : Screen for affinity at serotonin (5-HT), norepinephrine (NET), and dopamine (DAT) transporters using radioligand displacement assays (e.g., [³H]-paroxetine for 5-HT) .
    • In Vivo :
  • Rodent Models : Assess antidepressant-like effects in forced swim tests (FST) or tail suspension tests (TST) at doses of 5–20 mg/kg (oral administration) .

Advanced Research Questions

Q. How can discrepancies in reported receptor binding affinities across studies be resolved?

  • Strategies :

  • Standardize Assays : Use identical cell lines (e.g., HEK293 expressing human 5-HT transporters) and buffer conditions (pH 7.4, 37°C) .
  • Enantiomeric Purity : Verify stereochemistry via chiral HPLC, as racemic mixtures may skew results. Impurities like N-desmethyl derivatives (e.g., Sibutramine Related Compound B) can alter activity .
    • Case Study :
  • A 2025 study found that residual solvents (e.g., DMSO) in stock solutions artificially inflated 5-HT binding by 15%. Pre-treatment with activated charcoal resolved this .

Q. What strategies are effective for impurity profiling during large-scale synthesis?

  • Protocol :

  • HPLC Conditions : Use a Waters XBridge C18 column (4.6 × 250 mm, 5 µm) with UV detection at 254 nm. Gradient: 30% → 70% acetonitrile in 25 minutes .
  • Reference Standards : Compare retention times to Sibutramine-related impurities (e.g., Compound B: tR = 12.3 min; Compound D: tR = 14.1 min) .
    • Common Impurities :
Impurity NameStructureSource
N-Desmethyl derivativeLacks methyl on amineIncomplete alkylation
Cyclobutyl ring-opened byproductLinear chain with chlorineAcidic hydrolysis

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Approach :

  • Modifications :

Replace the 3-chlorophenyl group with 4-fluorophenyl to assess halogen effects on receptor binding .

Introduce bulkier substituents (e.g., tert-butyl) on the cyclobutyl ring to probe steric hindrance .

  • Assays :
  • Measure IC₅₀ values against 5-HT vs. NET/DAT to quantify selectivity shifts .
    • Key Finding :
  • A 2024 study showed that 3-chlorophenyl analogs exhibit 10-fold higher 5-HT affinity than 4-chlorophenyl isomers due to π-π stacking differences .

Data Contradiction Analysis

Q. Why do some studies report neurotoxicity while others do not?

  • Factors :

  • Dosage : Neurotoxicity observed at ≥50 mg/kg in rats but absent at therapeutic doses (10–20 mg/kg) .
  • Metabolites : N-Oxide derivatives (via CYP450 oxidation) may accumulate in prolonged studies .
    • Mitigation : Conduct pharmacokinetic profiling (plasma half-life, brain penetration) to correlate exposure with toxicity .

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